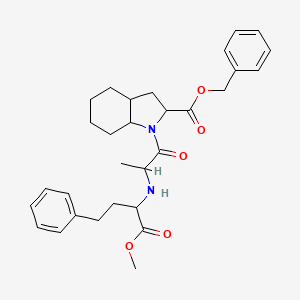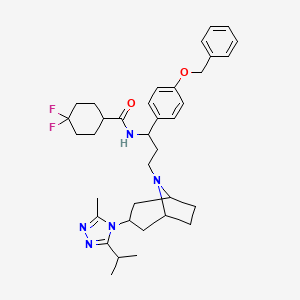![molecular formula C18H26O7 B12287478 Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2S,3S,4aS,5R,8S,8aR)-2,3-Dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol ist ein komplexes organisches Molekül mit einer einzigartigen Struktur. Es weist mehrere chirale Zentren und ein kondensiertes Ringsystem auf, was es zu einem interessanten Thema für die chemische Forschung und Synthese macht.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (2S,3S,4aS,5R,8S,8aR)-2,3-Dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol umfasst in der Regel mehrere Schritte:
Bildung des Pyrano[3,4-b][1,4]dioxin-Rings: Dieser Schritt beinhaltet oft die Cyclisierung einer geeigneten Vorstufe unter sauren oder basischen Bedingungen.
Einführung von Methoxy- und Methylgruppen: Diese Gruppen werden in der Regel durch Methylierungsreaktionen mit Reagenzien wie Methyliodid oder Dimethylsulfat eingeführt.
Anlagerung der Phenylmethoxygruppe: Dieser Schritt kann durch Etherifizierungsreaktionen erreicht werden, oft unter Verwendung von Phenylmethanol und einem geeigneten Aktivierungsmittel wie Tosylchlorid.
Endgültige Funktionalisierung: Die Hydroxylgruppe in der 8-Position wird in der Regel durch selektive Reduktions- oder Hydrolysereaktionen eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheserouten beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte Folgendes umfassen:
Katalyse: Einsatz von Katalysatoren zur Verbesserung der Reaktionseffizienz.
Fließchemie: Implementierung von kontinuierlichen Fließreaktoren zur Verbesserung der Reaktionskontrolle und Skalierbarkeit.
Reinigungstechniken: Einsatz fortschrittlicher Reinigungsmethoden wie Chromatographie und Kristallisation, um ein hochreines Produkt zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(2S,3S,4aS,5R,8S,8aR)-2,3-Dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Einsatz von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Einsatz von Reduktionsmitteln wie Lithiumaluminiumhydrid, um bestimmte funktionelle Gruppen zu modifizieren.
Substitution: Durchführung nukleophiler oder elektrophiler Substitutionsreaktionen, um bestimmte Gruppen durch andere zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid für nukleophile Substitution.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Alkanen.
Substitution: Einführung neuer funktioneller Gruppen wie Halogenide oder Amine.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to modify specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of new functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthese komplexer Moleküle: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Chirale Katalysatoren: Einsatz bei der Entwicklung chiraler Katalysatoren für die asymmetrische Synthese.
Biologie
Enzyminhibition: Untersuchung wegen seines Potenzials, bestimmte Enzyme aufgrund seiner einzigartigen Struktur zu hemmen.
Biologische Pfade: Untersuchung seiner Rolle bei der Modulation biologischer Pfade.
Medizin
Arzneimittelentwicklung: Als potenzieller Leitstoff für die Entwicklung neuer Medikamente untersucht.
Therapeutische Mittel: Bewertung seiner therapeutischen Eigenschaften bei der Behandlung verschiedener Krankheiten.
Industrie
Materialwissenschaften: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Landwirtschaft: Untersuchung seines potenziellen Einsatzes in landwirtschaftlichen Chemikalien.
Wirkmechanismus
Der Wirkungsmechanismus von (2S,3S,4aS,5R,8S,8aR)-2,3-Dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Seine einzigartige Struktur ermöglicht es ihm, an spezifischen Stellen zu binden, die Aktivität dieser Zielstrukturen zu modulieren und verschiedene biologische Pfade zu beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2S,3S,4aS,5R,8S,8aR)-2,3-Dimethoxy-2,3-dimethyl-5-methoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
- (2S,3S,4aS,5R,8S,8aR)-2,3-Dimethoxy-2,3-dimethyl-5-ethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Einzigartigkeit
Das Vorhandensein der Phenylmethoxygruppe in (2S,3S,4aS,5R,8S,8aR)-2,3-Dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol unterscheidet es von ähnlichen Verbindungen. Diese Gruppe kann die chemische Reaktivität und biologische Aktivität der Verbindung deutlich beeinflussen, was sie zu einem einzigartigen und wertvollen Molekül für Forschung und Anwendung macht.
Eigenschaften
IUPAC Name |
2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGIPCRVIQCDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)





![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

